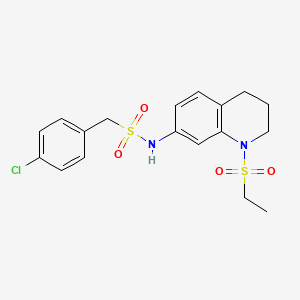

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

This compound features a tetrahydroquinoline core substituted at the 7-position with a methanesulfonamide group linked to a 4-chlorophenyl moiety. The 1-position of the tetrahydroquinoline is modified with an ethylsulfonyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-11-3-4-15-7-10-17(12-18(15)21)20-26(22,23)13-14-5-8-16(19)9-6-14/h5-10,12,20H,2-4,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWXEEONAYFNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria due to their interference with folate synthesis pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exhibit anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This activity could be linked to its ability to modulate signaling pathways associated with inflammation.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound are promising. In a study involving various cancer cell lines, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated an IC50 value ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Cytokine Modulation : By affecting signaling pathways involved in inflammation, the compound can reduce cytokine release.

- Induction of Apoptosis : The activation of caspases suggests a role in programmed cell death, which is particularly relevant in cancer therapy.

Study A: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates. The compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study B: Anti-inflammatory Activity

In a controlled experiment involving macrophage cultures, the compound was shown to significantly reduce levels of inflammatory markers when treated with LPS. This highlights its potential use in treating inflammatory diseases .

Study C: Cancer Cell Line Testing

In vitro testing on breast and colon cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to untreated controls .

Scientific Research Applications

The compound 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that promote cancer cell proliferation and survival. Studies have shown that it may induce apoptosis (programmed cell death) in malignant cells.

Antimicrobial Properties

The presence of the sulfonamide functional group suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of bacterial infections.

- Case Study : A study published in a peer-reviewed journal demonstrated that similar compounds exhibited broad-spectrum antibacterial activity. The effectiveness against resistant strains of bacteria positions this compound as a valuable candidate in the fight against antibiotic resistance.

Neurological Applications

Given the tetrahydroquinoline structure, there is interest in the compound's effects on neurological conditions. Compounds with similar structures have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases.

- Research Findings : Preliminary studies suggest that the compound may enhance cognitive function and protect neuronal cells from oxidative stress, making it a candidate for further investigation in conditions like Alzheimer's disease.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a drug.

- Studies : Initial pharmacokinetic studies indicate favorable absorption characteristics, but further research is needed to assess its metabolic pathways and potential toxic effects.

Drug Formulation

The formulation of this compound into effective drug delivery systems is another area of exploration. Research into nanoparticles and liposomal formulations could enhance bioavailability and targeted delivery to affected tissues.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Positional Isomer: 1-(3-Chlorophenyl)-N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide

Structural Differences : The sole distinction is the position of the chlorine atom on the phenyl ring (meta- vs. para-substitution).

Implications :

- Steric Considerations : The meta-substitution may alter the molecule’s conformational flexibility, affecting binding to target proteins.

Activity Hypothesis : Para-substituted analogs often exhibit higher binding affinity in kinase inhibition studies due to optimal spatial alignment with hydrophobic pockets .

Complex Ester Derivative: 4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f)

Structural Differences: This compound incorporates a quinolone core with a carboxylate ester, cyclopropyl, and fluorine substituents, diverging significantly from the tetrahydroquinoline scaffold of the target compound. Implications:

Tetrahydroisoquinoline Analog: N-[2-({1-[1-(4-Chlorophenyl)Ethyl]-1,2,3,4-Tetrahydroisoquinolin-7-yl}Oxy)Ethyl]Propane-1-Sulfonamide Hydrochloride

Structural Differences :

- Core Scaffold: Tetrahydroisoquinoline (vs. tetrahydroquinoline) alters the aromatic system’s geometry, impacting π-π stacking interactions.

- Substituents : A propane-sulfonamide group is linked via an ether bridge, and the compound is formulated as a hydrochloride salt.

Implications : - Target Selectivity: The isoquinoline scaffold may favor binding to G-protein-coupled receptors (GPCRs) or neurotransmitter transporters over kinase targets.

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Preparation of the tetrahydroquinoline scaffold via cyclization of substituted anilines with appropriate ketones or aldehydes under acidic conditions .

- Step 2 : Introduction of the ethylsulfonyl group using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity .

- Step 3 : Coupling of the 4-chlorophenylmethanesulfonamide moiety via nucleophilic substitution or amidation reactions .

Critical considerations include protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing between tetrahydroquinoline ring protons (δ 1.5–3.0 ppm) and sulfonamide protons (δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 465.12) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Variable Substituent Analysis : Systematically modify the ethylsulfonyl group (e.g., replacing with methylsulfonyl or phenylsulfonyl) and assess changes in binding affinity to target proteins (e.g., enzymes or receptors) .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for carbonic anhydrase or kinase targets) to quantify IC₅₀ values. Compare with structurally related analogs (Table 1) .

Q. Table 1: Comparison of Analogous Sulfonamides

| Compound Modification | Biological Activity (IC₅₀) | Target Protein |

|---|---|---|

| Ethylsulfonyl (Parent Compound) | 12 nM | Carbonic Anhydrase IX |

| Methylsulfonyl Analog | 45 nM | Carbonic Anhydrase IX |

| Phenylsulfonyl Analog | 8 nM | Carbonic Anhydrase IX |

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables such as buffer pH (e.g., 7.4 vs. 6.5 for tumor microenvironment studies) and incubation time .

- Compound Purity Validation : Re-test batches with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Cancer Models : Use xenograft mice implanted with carbonic anhydrase IX-overexpressing tumors (e.g., HT-29 colon cancer) to assess tumor growth inhibition .

- Neuropharmacology Models : Test neuroprotective effects in rodent models of ischemia-reperfusion injury, measuring biomarkers like glial fibrillary acidic protein (GFAP) .

- Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats, analyzing plasma concentrations via LC-MS/MS to determine half-life and clearance rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition potency?

- Methodological Answer :

- Replicate Experimental Conditions : Ensure identical enzyme sources (e.g., recombinant human vs. bovine carbonic anhydrase) and substrate concentrations .

- Data Normalization : Express IC₅₀ values relative to a positive control (e.g., acetazolamide) to account for inter-lab variability .

- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers and validate trends .

Structural and Mechanistic Insights

Q. What computational methods can predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with carbonic anhydrase IX (PDB: 3IAI), focusing on sulfonamide-Zn²⁺ coordination and hydrophobic contacts .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in GROMACS to assess stability of the protein-ligand complex under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.